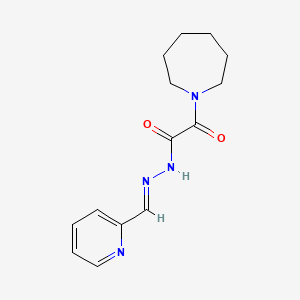

![molecular formula C16H15N5OS B5568191 5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)

5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including the Sonogashira cross-coupling reaction as a key step for linking aromatic units with acetylene groups. The synthesis may also involve cyclization reactions to form the benzothiadiazole ring and subsequent modifications to introduce the piperazinyl-pyridinyl moiety. For example, the synthesis of 4,7-bis(n-pyridylethynyl)-2,1,3-benzothiadiazoles, which share structural similarities with the target compound, showcases the application of palladium-catalyzed cross-coupling reactions in constructing complex heterocyclic systems (Akhtaruzzaman et al., 2002).

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

- Design and Synthesis of Anticancer Agents : A study by El-Masry et al. (2022) found that 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, which are structurally similar to the chemical , showed high cytotoxicity against cancer cell lines. The compounds induced cell cycle arrest and apoptosis in cancer cells, demonstrating potential as anticancer agents.

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Research by Patel, Agravat, & Shaikh (2011) and Patel & Agravat (2009) focused on the synthesis of new pyridine derivatives with structures similar to the specified compound. These derivatives displayed variable and modest antimicrobial activities against different bacterial and fungal strains.

Anti-Helicobacter Pylori Activity

- Treatment of Helicobacter Pylori Infections : A study conducted by Moshafi et al. (2011) synthesized a series of compounds containing piperazinyl functionality, which showed strong inhibitory activity against Helicobacter pylori, surpassing the standard drug metronidazole in efficacy.

Antileishmanial Activity

- Antileishmanial Activity of Piperazinyl-Linked Compounds : Research by Tahghighi et al. (2011) on piperazinyl-linked 5-nitrofuran-2-yl-1,3,4-thiadiazoles showed significant activity against the promastigote and amastigote forms of Leishmania major. This indicates the potential use of such compounds in treating leishmaniasis.

Dopamine Receptor Agonists

- G Protein-Biased Dopaminergics : A study by Möller et al. (2017) explored compounds with a structure involving aromatic piperazines, similar to the given compound, and found them to be high-affinity dopamine receptor partial agonists. These compounds selectively activated G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential as novel therapeutics in treating conditions like schizophrenia.

Mycobacterium Tuberculosis GyrB Inhibitors

- Inhibition of Mycobacterium Tuberculosis : The study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues revealed compounds that showed promising activity against Mycobacterium tuberculosis, indicating potential application in tuberculosis treatment.

Zukünftige Richtungen

The future directions for research on “5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interest in similar compounds for their biological activity , this compound could also be studied for potential therapeutic applications.

Eigenschaften

IUPAC Name |

1,2,3-benzothiadiazol-5-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c22-16(12-4-5-14-13(11-12)18-19-23-14)21-9-7-20(8-10-21)15-3-1-2-6-17-15/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOUJPFUYKYJOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)SN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)

![N-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5568143.png)

![(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5568145.png)

![2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B5568147.png)

![(4aS*,7aR*)-1-(3-methoxypropanoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568155.png)

![4-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5568156.png)

![1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)

![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5568163.png)

![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)

![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)

![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)